N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide

Description

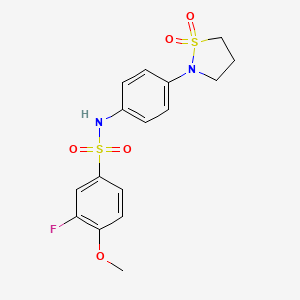

N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide is a sulfonamide derivative featuring a 1,1-dioxidoisothiazolidin-2-yl moiety attached to a phenyl ring, which is further linked to a 3-fluoro-4-methoxybenzenesulfonamide group. This structure combines a sulfonamide backbone with heterocyclic and halogenated substituents, which are common in bioactive molecules.

Properties

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-fluoro-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O5S2/c1-24-16-8-7-14(11-15(16)17)26(22,23)18-12-3-5-13(6-4-12)19-9-2-10-25(19,20)21/h3-8,11,18H,2,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMKAJVOJCODIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the isothiazolidin-2-yl group: This can be achieved through the reaction of a suitable amine with sulfur dioxide and an oxidizing agent.

Introduction of the phenyl group: This step involves the coupling of the isothiazolidin-2-yl intermediate with a phenyl derivative.

Sulfonamide formation: The final step involves the reaction of the phenyl intermediate with a sulfonyl chloride derivative to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine and methoxy positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.

Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the aromatic ring.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex molecular structure characterized by the presence of a dioxidoisothiazolidin moiety, a phenyl group, and a sulfonamide functional group. Its molecular formula is , with a molecular weight of approximately 363.4 g/mol. The unique arrangement of these functional groups contributes to its biological activity and reactivity.

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide as anticancer agents. For instance, derivatives of isothiazolidine have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies demonstrate that these compounds can effectively target drug-resistant cancer cells, making them valuable candidates for further development in cancer therapy .

Antimicrobial Properties

The presence of the dioxidoisothiazolidin moiety enhances the compound's ability to disrupt bacterial cell membranes, positioning it as a potential antimicrobial agent. Research indicates that similar sulfonamide compounds exhibit broad-spectrum antibacterial activity, which could be harnessed for treating various bacterial infections .

Anti-inflammatory Effects

Compounds with sulfonamide functionalities have been noted for their anti-inflammatory properties. Preliminary findings suggest that this compound may inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases .

Chemical Synthesis and Mechanism of Action

The synthesis of this compound typically involves multiple synthetic routes:

- Formation of the Isothiazolidine Dioxide Ring : This can be achieved through reactions involving sulfur dioxide and an appropriate oxidizing agent.

- Attachment of the Phenyl Group : The introduction of the phenyl group often utilizes Friedel-Crafts acylation methods.

- Formation of the Sulfonamide Moiety : The final step generally involves reacting the intermediate with a sulfonyl chloride under controlled conditions.

The mechanism of action for this compound is believed to involve interaction with specific biological targets, potentially modulating enzyme activity or receptor functions critical for disease progression .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of isothiazolidine and evaluated their anticancer properties against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, attributed to their ability to induce apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Testing

Another research effort focused on evaluating the antimicrobial efficacy of sulfonamide derivatives against common pathogens. The study found that compounds similar to this compound displayed potent antibacterial activity, suggesting their potential use in clinical settings for treating resistant bacterial strains .

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The fluorine atom and methoxy group can enhance the compound’s binding affinity and specificity for its targets, leading to more potent biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key comparisons include:

- Heterocyclic Influence : The isothiazolidin dioxide ring in the target compound may enhance metabolic stability compared to triazole-thiones, which exhibit tautomerism (thiol ↔ thione) that could affect reactivity .

- Halogen Effects : The 3-fluoro substituent in the target compound likely increases lipophilicity and bioavailability, similar to fluoro-substituted chromene derivatives () .

Spectral and Physical Properties

- IR Spectroscopy :

- Melting Points :

Bioactivity Considerations

- Fluorinated sulfonamides (e.g., ) are often explored for kinase inhibition or antibacterial activity due to enhanced electronegativity and membrane penetration .

- The methoxy group in the target compound may modulate solubility, as seen in N-(4-Methoxyphenyl)benzenesulfonamide (), which forms hydrogen-bonded crystal lattices influencing bioavailability .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide is a complex organic compound notable for its sulfonamide functional group, which is associated with a range of biological activities. This compound incorporates a phenyl ring with a 1,1-dioxidoisothiazolidin moiety and a methoxy group, along with a fluorine atom. The unique structural features contribute to its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that compounds containing sulfonamide groups often exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial activity against various pathogens. A comparative analysis of similar compounds shows that while traditional sulfonamides like sulfanilamide have established antibacterial effects, this new compound may offer enhanced efficacy due to its unique substituents.

| Compound Name | Antibacterial Activity | Unique Features |

|---|---|---|

| Sulfanilamide | Broad-spectrum antibiotic | First sulfonamide discovered |

| This compound | Potentially superior activity against resistant strains | Novel substitution patterns |

Anticancer Activity

In addition to its antimicrobial potential, this compound has been investigated for anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, particularly those associated with pancreatic cancer. The mechanism is believed to involve the modulation of key cellular pathways through interaction with specific molecular targets.

The mechanism of action for this compound likely involves the following:

- Inhibition of Enzymatic Activity : The sulfone group may interact with enzymes critical for cell proliferation.

- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells.

Study 1: Antimicrobial Efficacy

A study published in EurekaSelect evaluated the antibacterial activity of various derivatives similar to this compound against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited comparable or superior activity compared to established antibiotics like norfloxacin and chloramphenicol .

Study 2: Anticancer Properties

Research conducted on the anticancer effects of this compound demonstrated significant activity against pancreatic cancer cell lines (PANC-1). The study utilized molecular modeling to confirm the interaction between the compound and specific cancer-related targets, suggesting its potential as a lead compound for further drug development .

Study 3: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory effects of related compounds. It was found that these compounds could inhibit key enzymes involved in metabolic pathways, thus highlighting their potential as therapeutic agents in managing metabolic disorders and cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.